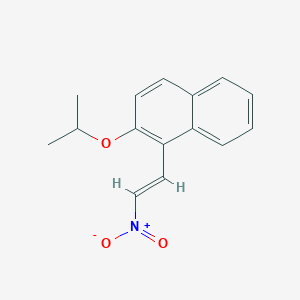
2-isopropoxy-1-(2-nitrovinyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-isopropoxy-1-(2-nitrovinyl)naphthalene is a chemical compound that belongs to the class of organic compounds known as nitrovinylbenzenes. This compound has been the subject of extensive scientific research due to its potential applications in a variety of fields, including medicine, agriculture, and materials science. In
科学的研究の応用
2-isopropoxy-1-(2-nitrovinyl)naphthalene has been studied extensively for its potential applications in various scientific fields. In medicine, this compound has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential use as a photosensitizer in photodynamic therapy, a treatment that uses light to activate a drug and destroy cancer cells.
In agriculture, this compound has been studied for its ability to inhibit the growth of plant pathogens such as fungi and bacteria. It has also been shown to have herbicidal properties, making it a potential candidate for use as a weed killer.
In materials science, this compound has been investigated for its potential use in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its unique electronic properties make it a promising candidate for use in these applications.
作用機序
The mechanism of action of 2-isopropoxy-1-(2-nitrovinyl)naphthalene varies depending on the application. In medicine, it has been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting the cell cycle and inhibiting DNA synthesis. In agriculture, it inhibits the growth of plant pathogens by disrupting their cell membranes and interfering with their metabolic processes. In materials science, it acts as a semiconductor, allowing for the flow of electrons and holes through the material.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the application. In medicine, it has been shown to induce cell death in cancer cells, while having little to no effect on healthy cells. In agriculture, it has been shown to inhibit the growth of plant pathogens and weeds, while having minimal impact on non-target organisms. In materials science, it has been shown to have unique electronic properties that make it a promising candidate for use in electronic devices.
実験室実験の利点と制限
The advantages of using 2-isopropoxy-1-(2-nitrovinyl)naphthalene in lab experiments include its ability to selectively target cancer cells, its broad-spectrum activity against plant pathogens and weeds, and its unique electronic properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several potential future directions for research on 2-isopropoxy-1-(2-nitrovinyl)naphthalene. In medicine, further studies could explore its potential use in combination with other anticancer drugs or as a treatment for other diseases. In agriculture, research could focus on developing more effective formulations of the compound for use as a herbicide or fungicide. In materials science, research could focus on optimizing the electronic properties of the compound for use in electronic devices. Additionally, further studies could explore the potential side effects of the compound and its safety for use in various applications.
合成法
The synthesis of 2-isopropoxy-1-(2-nitrovinyl)naphthalene involves the reaction of 2-nitrovinylbenzene with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an electrophilic addition mechanism, resulting in the formation of the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
1-[(E)-2-nitroethenyl]-2-propan-2-yloxynaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-11(2)19-15-8-7-12-5-3-4-6-13(12)14(15)9-10-16(17)18/h3-11H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHXMGBSIYJPHF-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-chlorophenyl)ethylidene]hydrazone](/img/structure/B5835288.png)
![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5835289.png)


![N'-(3-nitrobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5835318.png)
![2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5835319.png)

![ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5835337.png)
![4-methyl-3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5835344.png)

![methyl 4-({[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5835366.png)

![3-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5835389.png)
